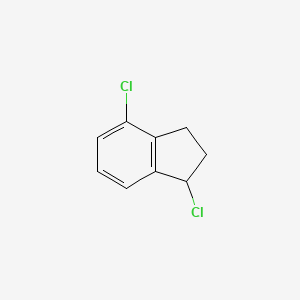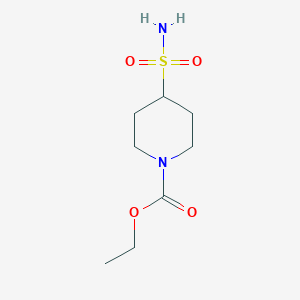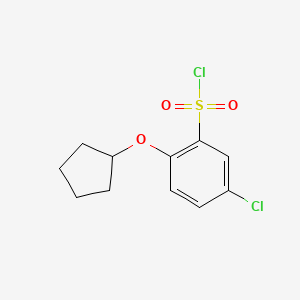
4-(2,4-Difluorophenyl)butan-2-one
Descripción general
Descripción
“4-(2,4-Difluorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11F2O . It is also known as 2,4-difluoro-α-hydroxy-β-ketobutyric acid ethyl ester. This compound is classified as a ketone and is used in various research fields due to its interesting biological properties.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,4-difluorophenyl)-2-butanone . The InChI code is 1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 . The molecular weight of the compound is 184.19 .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 4-(2,4-Difluorophenyl)butan-2-one Applications
4-(2,4-Difluorophenyl)butan-2-one is a chemical compound with intriguing biological properties that make it a valuable asset in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Antifungal Drug Development: One of the primary applications of 4-(2,4-Difluorophenyl)butan-2-one is in the development of antifungal medications. It serves as a precursor in the synthesis of Voriconazole, a potent antifungal drug used to treat serious fungal infections . The compound’s ability to inhibit fungal metabolism and cell membrane formation is crucial in combating fungal resistance.
Organic Synthesis: This compound is also utilized in organic synthesis, particularly in the late-stage functionalization of pharmaceuticals . Its structure allows for the introduction of a formyl group, creating a site for further functionalization in molecules that originally lack active sites for modification.
Photoredox Catalysis: In the field of photoredox catalysis, 4-(2,4-Difluorophenyl)butan-2-one is involved in the hydroxymethylation of various compounds . This process is essential for introducing hydroxymethyl groups into molecules, which can significantly alter their chemical and biological activities.
NMR Spectroscopy Research: The structural elucidation of new compounds often employs NMR spectroscopy, where 4-(2,4-Difluorophenyl)butan-2-one derivatives are used as reference materials . Their distinct chemical shifts can be instrumental in identifying and characterizing new molecular entities.
Antimicrobial Resistance Studies: Research into overcoming antimicrobial resistance can benefit from the use of 4-(2,4-Difluorophenyl)butan-2-one. Its derivatives have shown promise in enhancing the efficacy of existing drugs and in the discovery of new antimicrobial agents .
Chemical Library Enrichment: Chemical libraries, which are essential for drug discovery and development, often include derivatives of 4-(2,4-Difluorophenyl)butan-2-one. These compounds add diversity to the libraries and provide a broader range of structures for high-throughput screening.
Fluorination Chemistry: The presence of fluorine atoms in 4-(2,4-Difluorophenyl)butan-2-one makes it a significant compound in fluorination chemistry. It is used to study the effects of fluorination on the biological activity and stability of pharmaceuticals.
Material Science: Lastly, this compound finds applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Its molecular structure can influence the design of new materials for various technological applications.
Safety and Hazards
The compound has been classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYSSUKUIDCBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)



![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)


